molecular formula C₁₀H₁₆NO B1147219 1-Oxyl-2,2,5,5,-tetramethyl-3-vinyl-3-pyrroline CAS No. 105843-07-0

1-Oxyl-2,2,5,5,-tetramethyl-3-vinyl-3-pyrroline

Cat. No. B1147219
CAS RN: 105843-07-0
M. Wt: 166.24
InChI Key:
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Description

1-Oxyl-2,2,5,5,-tetramethyl-3-vinyl-3-pyrroline is a chemical compound with the molecular formula C10H16NO . It is also known as 3-Ethenyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy . This compound is used in research and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5 .


Chemical Reactions Analysis

This compound is a highly reactive compound. It is a thiol-specific spin label, meaning it reacts specifically with thiol groups . This property is exploited in the synthesis of MTSSL, where it reacts with thiol groups on proteins .

Mechanism of Action

The mechanism of action of 1-Oxyl-2,2,5,5,-tetramethyl-3-vinyl-3-pyrroline is primarily through its role as a spin label. Spin labels are paramagnetic molecules that can be attached to another molecule, or ‘host’, to investigate the host’s properties . In the case of this compound, it is used to investigate the structural and conformational dynamics of proteins .

Future Directions

The future directions of research involving 1-Oxyl-2,2,5,5,-tetramethyl-3-vinyl-3-pyrroline are likely to continue to focus on its use as a spin label in the investigation of protein structure and dynamics . As our understanding of proteins and their role in biological processes continues to grow, the demand for effective tools like this compound is likely to increase.

properties

InChI

InChI=1S/C10H16NO/c1-6-8-7-9(2,3)11(12)10(8,4)5/h6-7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRYKNYMTDIKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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